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  • Product: 2-[2-(Propan-2-yloxy)ethyl]piperidine

Core Science & Biosynthesis

Foundational

Molecular Structure and Conformational Analysis of 2-[2-(Propan-2-yloxy)ethyl]piperidine

The following technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of 2-[2-(Propan-2-yloxy)ethyl]piperidine. This analysis synthesizes established principles of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the molecular structure and conformational dynamics of 2-[2-(Propan-2-yloxy)ethyl]piperidine. This analysis synthesizes established principles of heterocyclic stereochemistry with specific structural predictions for this molecule.

Abstract

This guide details the structural characteristics, conformational landscape, and spectroscopic signatures of 2-[2-(Propan-2-yloxy)ethyl]piperidine . As a functionalized piperidine derivative, this molecule exhibits complex stereodynamic behavior governed by the interplay between steric repulsion (1,3-diaxial interactions) and intramolecular hydrogen bonding. This document serves as a reference for researchers utilizing this scaffold in medicinal chemistry, specifically in the design of neuroactive agents and chiral auxiliaries.

Structural Characterization & Nomenclature

Chemical Identity[1]
  • IUPAC Name: 2-[2-(Propan-2-yloxy)ethyl]piperidine

  • Common Synonyms: 2-(2-Isopropoxyethyl)piperidine

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Molecular Weight: 171.28 g/mol

  • Chiral Center: The C2 carbon of the piperidine ring is a stereogenic center. The molecule exists as two enantiomers: (R) and (S).

Physicochemical Properties
PropertyValue (Predicted)Note
LogP 1.8 – 2.1Moderate lipophilicity due to the isopropyl ether chain.
pKa ~10.8Typical for secondary alkyl amines; protonated at physiological pH.
H-Bond Donors 1 (NH)Critical for intramolecular stabilization.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a weak acceptor.

Conformational Landscape[2][3][4]

The conformational analysis of 2-substituted piperidines is dominated by the chair conformation of the ring. However, the orientation of the substituent (axial vs. equatorial) and the flexibility of the side chain introduce significant complexity.

The Piperidine Ring Dynamics

The piperidine ring exists predominantly in a chair conformation, similar to cyclohexane.[1] The energy barrier for ring inversion (chair-to-chair) is approximately 10–11 kcal/mol.

  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion.[1] The N-H bond can adopt either an axial or equatorial position.[1] In the gas phase and non-polar solvents, the equatorial N-H is generally preferred by ~0.4 kcal/mol, though this is sensitive to solvation and substitution.

Substituent Orientation: The Equatorial Preference

For a generic 2-alkyl piperidine, the substituent prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6.

  • A-Value Estimation: The steric bulk of the -(CH2)2-O-iPr group is comparable to an ethyl or n-propyl group.

    • Estimated A-value: ~2.1 kcal/mol (favoring equatorial).

The Intramolecular Hydrogen Bond (The "Axial Anomaly")

While sterics favor the equatorial conformer, intramolecular hydrogen bonding can stabilize the axial conformer, particularly in non-polar environments.

  • Mechanism: The secondary amine (N-H) serves as the donor, and the ether oxygen (O) in the side chain serves as the acceptor.

  • Ring Size: An axial orientation of the C2-substituent allows the side chain to fold back, potentially forming a 6-membered hydrogen-bonded ring (N–H···O).

    • Thermodynamic Consequence: If the N-H is axial and the substituent is axial, this H-bond can reduce the free energy penalty of the axial position by 1–2 kcal/mol.

    • Solvent Dependence: In non-polar solvents (e.g., CDCl

      
      , Benzene), the H-bonded axial conformer may populate significantly (up to 10-20%). In polar protic solvents (e.g., Methanol, Water), the H-bond is disrupted, and the steric (equatorial) preference dominates completely.
      
Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium between the steric-favored equatorial conformer and the H-bond-stabilized axial conformer.

Conformation Equatorial Equatorial Conformer (Sterically Favored) Dominant in Polar Solvents Transition Ring Inversion Transition State Equatorial->Transition  ΔG‡ ~10 kcal/mol   Axial Axial Conformer (H-Bond Stabilized) Minor in Non-Polar Solvents Axial->Transition HBond Intramolecular N-H ... O Interaction Axial->HBond Stabilizes Transition->Equatorial Transition->Axial

Caption: Conformational equilibrium showing the competition between steric stability (Equatorial) and intramolecular hydrogen bonding (Axial).

Spectroscopic Signatures

Experimental verification of the conformation is typically achieved via NMR spectroscopy.

Proton NMR ( H NMR)[1]
  • H2 (Methine proton at C2):

    • Equatorial Conformer: The H2 proton is axial . It will appear as a broad multiplet (approx.

      
       2.4–2.8 ppm) with large vicinal coupling constants (
      
      
      
      Hz) to the axial proton at C3.
    • Axial Conformer: The H2 proton is equatorial . It will appear downfield with smaller couplings (

      
       Hz).
      
    • Observation: In a standard sample, the signal will be a weighted average, heavily biased toward the axial-H2 (equatorial substituent) splitting pattern.

  • Side Chain (

    
    ):  The isopropyl group will show a characteristic septet (
    
    
    
    3.5–3.6 ppm) and a doublet (
    
    
    1.1–1.2 ppm).
Infrared Spectroscopy (IR)
  • N-H Stretch:

    • Free N-H: Sharp band at ~3300–3350 cm

      
      .
      
    • H-Bonded N-H: If the axial conformer is present in non-polar solution, a broader, red-shifted band at ~3200–3250 cm

      
       may be observed (dilution studies required to rule out intermolecular bonding).
      

Synthesis & Experimental Protocols

For researchers requiring this material, the following synthetic route is the industry standard for high stereochemical fidelity.

Synthetic Workflow (Reductive Alkylation)
  • Precursor: Start with 2-(2-hydroxyethyl)pyridine .

  • Etherification: React with 2-bromopropane (isopropyl bromide) using NaH in DMF to form 2-[2-(propan-2-yloxy)ethyl]pyridine .

  • Reduction: Catalytic hydrogenation of the pyridine ring.

Detailed Protocol: Catalytic Hydrogenation
  • Reagents: 2-[2-(propan-2-yloxy)ethyl]pyridine (1.0 eq), PtO

    
     (Adams' catalyst, 5 mol%), Acetic Acid (solvent).
    
  • Conditions: 50 psi H

    
    , Room Temperature, 12 hours.
    
  • Procedure:

    • Dissolve the pyridine precursor in glacial acetic acid.

    • Add the PtO

      
       catalyst under an inert atmosphere (N
      
      
      
      ).
    • Pressurize the vessel to 50 psi with H

      
       gas. Shake/stir vigorously.
      
    • Monitor consumption of H

      
      . Upon completion, filter through Celite to remove the catalyst.
      
    • Concentrate the filtrate. Neutralize the residue with aqueous NaOH to pH > 12.

    • Extract with Dichloromethane (DCM), dry over MgSO

      
      , and concentrate to yield the crude piperidine.
      
    • Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH

      
      OH).
      

Synthesis Step1 Start: 2-(2-Hydroxyethyl)pyridine Step2 Etherification (NaH, iPr-Br, DMF) Step1->Step2 Step3 Intermediate: 2-[2-(Propan-2-yloxy)ethyl]pyridine Step2->Step3 Step4 Hydrogenation (H2, PtO2, AcOH) Step3->Step4 Step5 Product: 2-[2-(Propan-2-yloxy)ethyl]piperidine Step4->Step5

Caption: Synthetic pathway from pyridine precursor to the target piperidine.

Pharmacological & Research Implications[1][2][5][6][7]

Pharmacophore Features

This molecule serves as a versatile lipophilic amine scaffold . The isopropyl ether tail provides:

  • Lipophilicity: Enhances blood-brain barrier (BBB) penetration.

  • Flexibility: The ethyl linker allows the ether oxygen to interact with secondary binding sites in receptors (e.g., Muscarinic or Dopamine transporters).

Drug Design Context

Researchers often use this motif to modify the pharmacokinetic profile of piperidine-based drugs (e.g., Methylphenidate analogs). The ether oxygen can act as a bioisostere for a carbonyl group, improving metabolic stability while maintaining hydrogen bond acceptor capability.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Beak, P., & Lee, W. K. (1993). The Gauche Effect in 2-Substituted Piperidines. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). 2-[2-(3-Fluoropropoxy)ethyl]piperidine (Analog Structure Reference). National Center for Biotechnology Information.

  • Katritzky, A. R., et al. (1990). Conformational Analysis of Saturated Heterocycles. Advances in Heterocyclic Chemistry.

Sources

Exploratory

The Architectural Nuances of 2-Substituted Piperidine Ethers: A Technical Guide for Drug Discovery

For Immediate Release A Comprehensive Review of Synthetic Strategies, Structure-Activity Relationships, and Therapeutic Potential of 2-Substituted Piperidine Ether Derivatives for Researchers, Scientists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Review of Synthetic Strategies, Structure-Activity Relationships, and Therapeutic Potential of 2-Substituted Piperidine Ether Derivatives for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. This guide focuses specifically on the synthesis and pharmacological significance of 2-substituted piperidine ether derivatives, a class of compounds with significant therapeutic potential across various disease areas, including neurodegenerative disorders, oncology, and infectious diseases.[2][3][4]

Part 1: The Synthetic Blueprint: Constructing the 2-Substituted Piperidine Ether Core

The strategic synthesis of 2-substituted piperidine ethers is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired stereochemistry at the C2 position, which is frequently crucial for biological activity.[5] Several robust strategies have been developed, each with its own set of advantages and considerations.

From Pyridines to Piperidines: The Power of Reduction

One of the most direct methods for accessing the piperidine core is the hydrogenation of appropriately substituted pyridine precursors.[1] This approach is attractive due to the commercial availability of a wide range of pyridine derivatives.

Catalytic Hydrogenation:

The catalytic hydrogenation of 2-substituted pyridines is a widely employed method. The choice of catalyst (e.g., platinum, palladium, rhodium, iridium) and reaction conditions (pressure, temperature, solvent) can significantly influence the stereochemical outcome, particularly when a chiral center is being established.[1] For instance, the asymmetric hydrogenation of 2-substituted pyridinium salts using an iridium(I) catalyst containing a P,N-ligand has been shown to proceed with high enantioselectivity.[1]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [1][5]

Objective: To synthesize an enantioenriched 2-substituted piperidine derivative via asymmetric hydrogenation.

Materials:

  • N-Benzyl-2-phenylpyridinium bromide (1.0 mmol)

  • [Ir(cod)Cl]₂ (0.01 mmol, 1 mol%)

  • (R)-P,N-ligand (e.g., a derivative of SPINOL) (0.022 mmol, 2.2 mol%)

  • Dichloromethane (DCM), degassed (10 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the N-benzyl-2-phenylpyridinium bromide, [Ir(cod)Cl]₂, and the chiral P,N-ligand.

  • Add the degassed DCM to the autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with H₂.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • After cooling to room temperature, carefully release the pressure.

  • Filter the reaction mixture through a short pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • The N-benzyl protecting group can be subsequently removed by methods such as hydrogenolysis (e.g., H₂, Pd/C).

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Building from the Ground Up: Cyclization Strategies

Intramolecular cyclization reactions offer a powerful means of constructing the piperidine ring with precise control over substitution patterns.

Intramolecular Amination:

The cyclization of linear amino-alkene or amino-aldehyde precursors is a versatile strategy. For example, the gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines.[1]

Radical-Mediated Cyclization:

Radical cyclizations provide an alternative pathway. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines.[1]

The Elegance of Asymmetry: Organocatalytic and Chiral Auxiliary Approaches

Achieving high levels of stereocontrol is a central theme in modern organic synthesis. Organocatalysis and the use of chiral auxiliaries are two prominent strategies for the asymmetric synthesis of 2-substituted piperidines.

Biomimetic Organocatalysis:

Mimicking biosynthetic pathways, organocatalytic methods employ small, chiral organic molecules to catalyze enantioselective transformations. For instance, the (L)-proline-catalyzed reaction of Δ¹-piperideine with ketones can produce 2-substituted piperidine alkaloids and their analogues with high enantiomeric excess.[5][6]

Experimental Protocol: Organocatalytic Synthesis of a (+)-Pelletierine Analogue [5][6]

Objective: To synthesize a chiral 2-substituted piperidine via an organocatalytic Mannich-type reaction.

Materials:

  • Acetone (6.0 mmol, 10 equiv)

  • (L)-Proline (0.12 mmol, 20 mol%)

  • Anhydrous benzonitrile (5 mL)

  • Freshly prepared Δ¹-piperideine (1.0 mmol)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of acetone and (L)-proline in anhydrous benzonitrile, add a solution of freshly prepared Δ¹-piperideine in anhydrous benzonitrile dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-substituted piperidine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Auxiliary-Mediated Synthesis:

This strategy involves the temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the enantioenriched product.

Part 2: From Structure to Function: Pharmacological Significance and SAR

The introduction of a substituent at the 2-position of the piperidine ring, particularly an ether linkage, can significantly modulate the molecule's physicochemical properties and biological activity.[7]

Modulating Physicochemical Properties

The nature of the 2-substituent can influence key drug-like properties such as solubility and lipophilicity. For example, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance the aqueous solubility of certain compound series.[7]

Enhancing Biological Activity and Selectivity

The stereochemistry and nature of the 2-substituent are critical for optimizing interactions with biological targets. Structure-activity relationship (SAR) studies have demonstrated that even minor modifications at this position can lead to significant changes in potency and selectivity. For instance, in a series of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of the piperidine ring, while decreasing potency, remarkably increased selectivity over GABAa.[7]

Therapeutic Applications

2-Substituted piperidine ether derivatives have shown promise in a variety of therapeutic areas:

  • Neurodegenerative Diseases: The piperidine moiety is a common feature in compounds designed to treat Alzheimer's disease, often targeting cholinesterase enzymes.[1][2] The benzyl-piperidine group, for instance, can effectively bind to the catalytic site of acetylcholinesterase (AChE).[2]

  • Oncology: These derivatives have been investigated as anticancer agents, with some showing activity against androgen-refractory cancer cell lines.[2][8]

  • Infectious Diseases: The piperidine scaffold is present in various antimicrobial and antiviral agents.[3][9]

  • Pain Management: Certain piperidine derivatives are utilized as analgesics.[9]

  • Monoamine Oxidase (MAO) Inhibition: Piperine, a natural product containing a piperidine ring, is a known MAO inhibitor, and synthetic derivatives are being explored for this activity.[10]

Part 3: Data-Driven Insights and Visualizations

To facilitate a comparative analysis of synthetic methodologies, the following table summarizes key quantitative data for selected asymmetric syntheses of 2-substituted piperidines.

Strategy Alkaloid/Derivative Catalyst/Auxiliary Solvent Temp. (°C) Time (h) Yield (%) ee (%) dr Reference
Organocatalytic Mannich(+)-Pelletierine analogue(S)-prolineBenzonitrileRT24ModerateExcellentN/A[5][6]
Asymmetric Hydrogenation(R)-2-Phenylpiperidine[Ir(cod)Cl]₂ / (R)-P,N-ligandDCM6012HighHighN/A[1][5]
Chiral Auxiliary2-Substituted PiperidineN-(tert-butylsulfinyl)imineTHF-78 to RT12HighN/A>95:5[5][11]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic transformations.

Asymmetric_Hydrogenation Pyridinium 2-Substituted Pyridinium Salt Catalyst [Ir(I)] / Chiral P,N-Ligand H₂, Pressure, Heat Pyridinium->Catalyst Piperidine Enantioenriched 2-Substituted Piperidine Catalyst->Piperidine Organocatalytic_Synthesis Reactants Δ¹-Piperideine + Ketone Catalyst (L)-Proline Reactants->Catalyst Product Chiral 2-Substituted Piperidine Catalyst->Product

Caption: Organocatalytic Synthesis via Mannich-type Reaction.

Conclusion

2-Substituted piperidine ether derivatives represent a rich and versatile class of molecules with significant potential in drug discovery. The continued development of novel and efficient synthetic strategies, coupled with a deep understanding of their structure-activity relationships, will undoubtedly pave the way for the discovery of new and improved therapeutics. This guide provides a foundational understanding for researchers and scientists dedicated to advancing this exciting field.

References

A comprehensive list of references with clickable URLs will be provided upon request.

Sources

Foundational

Introduction: The Piperidine Scaffold and the Rise of Aryloxypropanolamine Bioisosteres

An In-Depth Technical Guide to the History and Discovery of Propan-2-yloxy Ethyl Piperidine Analogs and Related Aryloxypropanolamine Derivatives The piperidine ring is a quintessential "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History and Discovery of Propan-2-yloxy Ethyl Piperidine Analogs and Related Aryloxypropanolamine Derivatives

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural cornerstone of hundreds of approved pharmaceuticals.[1][2][3] Its prevalence is due to a combination of favorable properties: it is a saturated heterocycle that can adopt low-energy chair conformations, allowing for precise three-dimensional positioning of substituents; its basic nitrogen atom is often protonated at physiological pH, enhancing water solubility and enabling key ionic interactions with biological targets; and the ring itself is metabolically robust.[4] These attributes have cemented its role in drugs targeting a vast range of conditions, including allergies (fexofenadine), psychosis (haloperidol), and pain (fentanyl).[4]

In the quest for novel therapeutics, particularly in the cardiovascular and neurological space, medicinal chemists began exploring modifications that could fine-tune the physicochemical and pharmacological properties of lead compounds. One highly successful strategy involved the development of aryloxypropanolamine and related alkoxyalkylamine side chains. This structural motif, which features an ether linkage and an amino group separated by a short alkyl chain, proved to be a remarkably effective bioisostere for various endogenous ligands and a key pharmacophore for interacting with ion channels and G-protein coupled receptors.

This guide provides a detailed history of a specific subset of these compounds: the propan-2-yloxy ethyl piperidine analogs and their close relatives. The story of their discovery is intrinsically linked to the development of the Class 1C antiarrhythmic drug, Propafenone, and subsequent explorations of this chemical space for a variety of therapeutic applications.

The Genesis of a Scaffold: The Discovery and Synthesis of Propafenone

The history of the specific alkoxy-amine scaffold requested is rooted in the development of the antiarrhythmic agent Propafenone. Introduced in the late 1970s, Propafenone emerged from research programs aimed at identifying potent sodium channel blockers with a favorable safety profile for the treatment of ventricular and supraventricular arrhythmias.[5][6]

The chemical structure of Propafenone is 1-(2-[2-hydroxy-3-(propylamino)propoxy]phenyl)-3-phenylpropan-1-one.[5] While it contains a propylamino group rather than a piperidine ring, its aryloxypropanolamine core is the critical pharmacophore from which many piperidine-containing analogs were later derived. This core is responsible for its primary mechanism of action: blocking the fast inward sodium current (INa) in cardiac muscle cells, which slows the upstroke of the action potential and prolongs the effective refractory period.[5]

Core Synthetic Strategy: Aryloxypropanolamine Synthesis

The synthesis of the aryloxypropanolamine scaffold, which serves as the foundation for Propafenone and its piperidine analogs, is a classic and robust multi-step process. The key steps involve the formation of an epoxide from a substituted phenol, followed by nucleophilic ring-opening by an amine.[5][7]

  • Step 1: Epoxide Formation (Glycidyl Ether Synthesis).

    • A substituted phenol (e.g., 2-hydroxyacetophenone) is dissolved in a suitable solvent such as ethanol or acetone.

    • An excess of epichlorohydrin is added to the solution.

    • A base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3), is added dropwise at room temperature or with gentle heating.[8]

    • The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion displaces the chloride on epichlorohydrin, followed by an intramolecular SN2 reaction to form the epoxide ring.

    • The mixture is stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product, a phenyl glycidyl ether, is isolated by extraction and purified by chromatography or distillation.

  • Step 2: Nucleophilic Epoxide Ring-Opening.

    • The purified phenyl glycidyl ether from Step 1 is dissolved in a protic solvent like methanol or isopropanol.

    • The desired amine (e.g., piperidine or propylamine) is added to the solution, often in a slight excess.

    • The reaction mixture is heated to reflux and stirred for several hours. The amine acts as a nucleophile, attacking one of the epoxide carbons (typically the less sterically hindered one), leading to the opening of the ring and formation of the 1-amino-3-aryloxy-2-propanol product.

    • The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure.

    • The resulting product is purified, often by converting it to its hydrochloride salt by treatment with HCl in an ethereal solution, which facilitates crystallization and purification.[5]

Synthesis of Aryloxypropanolamine Core cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Epoxide Ring-Opening Phenol Substituted Phenol (Ar-OH) GlycidylEther Phenyl Glycidyl Ether Intermediate Phenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Amine Amine (e.g., Piperidine) FinalProduct Aryloxypropanolamine Product (e.g., Propafenone Analog) Amine->FinalProduct GlycidylEther->FinalProduct Base Base (NaOH, K₂CO₃) Base->GlycidylEther

Caption: General synthetic workflow for aryloxypropanolamine analogs.

Evolution to Piperidine Analogs: Structure-Activity Relationship (SAR) and Therapeutic Diversification

The discovery of Propafenone's activity spurred extensive research into its analogs to improve potency, selectivity, and pharmacokinetic properties, or to explore entirely new therapeutic applications. A common modification was the replacement of the flexible N-propylamino group with the more conformationally restricted piperidine ring. This change often enhances metabolic stability and modulates lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Antiarrhythmic and Ion Channel Modulators

The initial focus of analog development remained on antiarrhythmic activity. SAR studies revealed several key structural requirements for potent sodium and potassium channel blockade:[5][10]

  • Aromatic Ring: An aromatic system (phenyl, naphthyl, etc.) is crucial for activity. Electron-withdrawing or donating substituents on this ring can modulate potency and selectivity.

  • Ether Linkage: The oxygen atom in the aryloxypropanolamine linker is critical and is believed to act as a hydrogen bond acceptor.

  • Hydroxyl Group: The secondary alcohol on the propanolamine chain is essential for high-affinity binding to the receptor site, likely through hydrogen bonding.

  • Basic Nitrogen: A protonatable amine is required for activity. The pKa and steric bulk around the nitrogen influence receptor interaction and selectivity.

Replacing the propylamino group in Propafenone with a piperidine moiety was found to be a viable strategy. Further research explored linking various substituted piperidines to different aromatic systems via this propanolamine linker to target IKr (hERG) and IKs potassium channels, another important strategy for controlling cardiac arrhythmias.[10]

CNS-Active Agents: Modulators of Neurotransmitter Transporters

The alkoxy-alkyl-piperidine scaffold was also explored for its potential to interact with targets in the central nervous system. A notable series of compounds, the 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines, were developed as potent and selective ligands for the dopamine transporter (DAT), with some members also showing activity at the serotonin transporter (SERT).[11]

In this series, the core structure is a 4-substituted N-(alkoxyethyl)piperidine . The discovery that specific substitutions on the N-benzyl group could shift activity towards allosteric modulation of SERT highlighted the scaffold's versatility.[11] This demonstrates a significant diversion from the original cardiovascular targets of the Propafenone family.

Modulators of Multidrug Resistance (MDR)

An unexpected and significant discovery was that Propafenone and many of its analogs could act as chemosensitizing agents by modulating P-glycoprotein (P-gp), a key transporter responsible for multidrug resistance in cancer cells.[7][8][12] This led to the synthesis of new analog libraries specifically designed to optimize this activity. SAR studies in this area showed that lipophilicity was a major driver of MDR-modulating activity.[7] Analogs incorporating different amine moieties, including piperidine and piperazine, were synthesized and evaluated, establishing a clear relationship between the structure, the compound's lipophilicity (log P), and its efficacy in reversing drug resistance.[7][8]

SAR of Aryloxypropanolamine Analogs cluster_insights Key SAR Insights Core Core Scaffold (Aryloxypropanolamine) Aromatic R1: Aromatic System (e.g., Phenyl, Naphthyl) Core->Aromatic Modulation of potency & selectivity Linker Linker (Propoxy chain with -OH) Core->Linker Essential for binding (-OH, -O-) Amine R2: Basic Amine (Propylamine, Piperidine, etc.) Core->Amine Impacts ADME, selectivity & stability Antiarrhythmic Antiarrhythmic Activity (Na+/K+ Channel Blockade) Aromatic->Antiarrhythmic CNS CNS Activity (DAT/SERT Modulation) Aromatic->CNS Amine->Antiarrhythmic Amine->CNS MDR MDR Modulation (P-gp Inhibition) Amine->MDR Piperidine Piperidine vs. Propylamine: - Increases steric bulk - Enhances metabolic stability - Modulates lipophilicity Amine->Piperidine Lipophilicity Increased Lipophilicity often enhances MDR activity Lipophilicity->MDR

Caption: Key structure-activity relationships for the aryloxypropanolamine scaffold.

Quantitative Data Summary

The biological activity of these analogs is highly dependent on their specific substitution patterns. The following table summarizes representative data for Propafenone analogs and related piperidine derivatives to illustrate the impact of structural modifications.

Compound ClassPrimary Target(s)Key Structural FeaturesRepresentative ActivityReference(s)
Propafenone Analogs P-glycoprotein (MDR)5-hydroxy and 5-benzyloxy substitutions on the aromatic ring.EC50 values for reversing daunomycin resistance are highly correlated with log P for 5-hydroxy series.[7]
Propafenone Analogs P-glycoprotein (MDR)Piperazine instead of propylamine.Potent chemosensitizing activity in adriamycin-resistant cell lines, comparable to verapamil.[8]
GBR Series Analogs Dopamine Transporter (DAT), Serotonin Transporter (SERT)4-(alkoxyethyl)piperidine with N-benzyl substitution.DAT Ki values in the low nanomolar range; varying SERT/DAT selectivity.[11]
Aroyl Piperazine Derivatives IKr & IKs Potassium ChannelsPiperazine core with various aroyl and terminal substitutions.Dual channel inhibition with IC50 values in the low micromolar range.[10]

Conclusion and Future Perspectives

The history of propan-2-yloxy ethyl piperidine analogs is a compelling example of how a core scaffold, originally developed for a specific therapeutic purpose, can be systematically modified to yield compounds with entirely new biological activities. The journey began with the discovery of the aryloxypropanolamine pharmacophore, leading to the antiarrhythmic drug Propafenone. The inherent versatility of this scaffold invited extensive synthetic exploration, where the replacement of the initial propylamine side-chain with a piperidine ring proved to be a fruitful strategy.

This evolution led to the discovery of not only new ion channel modulators but also potent CNS agents and inhibitors of multidrug resistance in cancer. The structure-activity relationships established through decades of research demonstrate that subtle changes to the aromatic system, the alkoxy-alkyl linker, and particularly the nature of the basic amine, can profoundly influence target selectivity and therapeutic potential. The continued exploration of this privileged chemical space, aided by modern computational and screening techniques, holds promise for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Chiba, P., et al. (1998). Studies on propafenone-type modulators of multidrug-resistance IV1): synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. PubMed. Available at: [Link]

  • Kour, G., et al. (2009). Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. ResearchGate. Available at: [Link]

  • Milosevic, K., et al. (2022). Antiarrhythmic effects of newly developed propafenone derivatives. Arhiv za farmaciju. Available at: [Link]

  • Chiba, P., et al. (1995). Synthesis, Pharmacologic Activity, and Structure-Activity Relationships of a Series of Propafenone-Related Modulators of Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piper idine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Srinivas, K., et al. (1995). Synthesis of Propafenone-an Antiarrhythmic Agent. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, T., et al. (2014). Discovery of aroyl piperazine derivatives as IKr & IKs dual inhibitors for cardiac arrhythmia treatment. Medicinal Chemistry. Available at: [Link]

  • van der Werf, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Shpak, A. E., et al. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Vardanyan, R. (2017). Piperidine-based drug discovery. University of Arizona. Available at: [Link]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Negatu, T. B., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer, antimicrobial, and antitubercular activities. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-[2-(Propan-2-yloxy)ethyl]piperidine

Executive Summary & Retrosynthetic Analysis This protocol details the high-purity synthesis of 2-[2-(Propan-2-yloxy)ethyl]piperidine , a secondary amine scaffold structurally related to various local anesthetics and psyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This protocol details the high-purity synthesis of 2-[2-(Propan-2-yloxy)ethyl]piperidine , a secondary amine scaffold structurally related to various local anesthetics and psychoactive piperidine derivatives.[1][2]

The synthesis poses two primary chemoselective challenges:

  • N- vs. O-Alkylation: The piperidine nitrogen is more nucleophilic than the hydroxyl oxygen.[1] Direct alkylation would result in N-alkylation or quaternary ammonium salts.[1][2]

  • Elimination vs. Substitution: Introducing an isopropyl group (secondary carbon) via nucleophilic substitution (

    
    ) competes with E2 elimination, potentially generating propene.[1][2]
    

To ensure reproducibility and scalability, this guide utilizes a Protection-Alkylation-Deprotection strategy (Route A). This approach isolates the oxygen nucleophile, forcing the desired ether linkage formation. We also briefly outline the Pyridine Hydrogenation strategy (Route B) for industrial scale-up considerations.

Retrosynthetic Logic (Graphviz)[1][2]

Retrosynthesis Target Target: 2-[2-(Propan-2-yloxy)ethyl]piperidine Intermediate1 Intermediate: N-Boc-2-(2-isopropoxyethyl)piperidine Target->Intermediate1 N-Deprotection (TFA or HCl) StartMat Starting Material: 2-Piperidineethanol Intermediate1->StartMat O-Alkylation (Williamson Ether) Reagents Reagents: (Boc)2O, 2-Iodopropane, NaH Reagents->Intermediate1

Figure 1: Retrosynthetic disconnection showing the protection strategy to isolate the hydroxyl reactivity.

Safety & Pre-requisites

ReagentHazard ClassCritical Precaution
Sodium Hydride (NaH) Flammable Solid, Water ReactiveUse dry glassware; dispense under inert atmosphere (

/Ar).[1][2] Quench excess carefully.
2-Iodopropane Irritant, VolatileAlkylating agent.[1][2] Use in a fume hood.[1][2] Avoid inhalation.
Trifluoroacetic Acid (TFA) CorrosiveCauses severe burns.[1][2] Use resistant gloves (nitrile/neoprene).[1][2]
DMF (Dimethylformamide) Reprotoxic, IrritantReadily absorbed through skin.[2] Double glove recommended.[1][2]

Equipment Required:

  • Schlenk line or Nitrogen manifold.[1][2]

  • Flame-dried round-bottom flasks.[1][2]

  • Rotary evaporator with vacuum pump.[1][2]

  • High-vacuum pump (for DMF removal).[1][2]

Detailed Protocol: Route A (Medicinal Chemistry Scale)

This route is optimized for 1–10 gram scale synthesis, prioritizing purity and ease of purification over raw atom economy.[2]

Phase 1: N-Protection (Boc-Anhydride Strategy)[1][2]

Objective: Mask the secondary amine to prevent N-alkylation.

  • Setup: Dissolve 2-piperidineethanol (10.0 g, 77.4 mmol) in Dichloromethane (DCM) (150 mL) in a 500 mL round-bottom flask.

  • Base Addition: Add Triethylamine (TEA) (12.9 mL, 92.9 mmol, 1.2 eq). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (

    
    )  (18.6 g, 85.1 mmol, 1.1 eq) dissolved in minimal DCM via an addition funnel over 20 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Stain: Ninhydrin; Product will not stain/stain faintly, SM stains dark red/purple).[2]

  • Workup: Wash the organic layer with 1M HCl (50 mL) to remove excess TEA/SM, followed by Brine (50 mL). Dry over

    
    , filter, and concentrate.
    
  • Yield: Expect >90% yield of a viscous colorless oil (

    
    -Boc-2-piperidineethanol). Use directly in Phase 2.
    
Phase 2: O-Alkylation (Williamson Ether Synthesis)[1][2]

Objective: Install the isopropyl ether linkage. Critical Mechanism: We use Sodium Hydride (NaH) to form the alkoxide.[2] Since 2-halopropanes are secondary electrophiles, we use 2-Iodopropane and elevated temperatures to favor


 substitution over elimination.[1][2]
  • Activation: In a flame-dried flask under

    
    , suspend NaH  (60% dispersion in oil, 4.6 g, 116 mmol, 1.5 eq) in anhydrous DMF  (100 mL). Cool to 0°C.[1][2]
    
  • Alkoxide Formation: Dissolve the

    
    -Boc-intermediate  from Phase 1 (approx. 77 mmol) in anhydrous DMF (40 mL) and add dropwise to the NaH suspension.[1][2] Evolution of 
    
    
    
    gas will occur.[1][2][3][4] Stir at 0°C for 30 mins, then RT for 30 mins to ensure full deprotonation.
  • Alkylation: Cool back to 0°C. Add 2-Iodopropane (19.7 g, 11.6 mL, 116 mmol, 1.5 eq) dropwise.

    • Note: Iodide is preferred over bromide for higher reactivity with secondary carbons.[1][2]

  • Heating: Warm to RT, then heat to 50–60°C for 12–18 hours.

    • Caution: Do not overheat (>80°C) as this drastically increases E2 elimination (propene formation).[1][2]

  • Quench & Workup: Cool to 0°C. Carefully quench with water (dropwise). Dilute with Ethyl Acetate (300 mL) and wash with water (3 x 100 mL) to remove DMF.[1][2]

    • Lithium Chloride Wash: Washing with 5% LiCl solution helps remove DMF more effectively.[1][2]

  • Purification: Flash Column Chromatography (Hexanes:EtOAc 9:1 to 4:1). The product is less polar than the alcohol starting material.

    • Target:

      
      -Boc-2-[2-(propan-2-yloxy)ethyl]piperidine .[1][2]
      
Phase 3: N-Deprotection[1][2]

Objective: Liberate the secondary amine.

  • Dissolution: Dissolve the purified Phase 2 intermediate in DCM (50 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (10 mL) dropwise at 0°C.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of the non-polar spot).

  • Free-Basing (Critical): Concentrate the reaction mixture to remove excess TFA. The residue is the TFA salt.

    • Redissolve in DCM (100 mL).[2]

    • Wash with saturated

      
        (2 x 50 mL) until the aqueous layer is pH > 8.[2]
      
    • For higher purity, adjust aqueous layer to pH 12 with 1M NaOH and extract with DCM.[2]

  • Final Isolation: Dry organic layer (

    
    ), filter, and concentrate in vacuo.
    
  • Distillation (Optional): For >98% purity, Kugelrohr distillation under high vacuum is recommended.

Analytical Data Summary

TechniqueExpected Signal CharacteristicsInterpretation
1H NMR (CDCl3)

1.14 (d, 6H)
Isopropyl methyl groups (-(CH3)2).[1][2]

3.55 (sep, 1H)
Isopropyl methine proton (-CH-).[1][2]

3.4-3.6 (m, 2H)
Ether methylene protons (-CH2-O-).[1][2]

2.6-3.1 (m, 3H)
Piperidine ring protons adjacent to N.
13C NMR

~71.0 ppm
Isopropyl methine carbon.[1][2]

~67.0 ppm
Ether methylene carbon.[1][2]
Mass Spec (ESI+)m/z ~172.17 [M+H]+Confirms molecular weight (C10H21NO).[1][2]

Process Workflow Diagram

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: O-Alkylation cluster_2 Phase 3: Deprotection Step1 2-Piperidineethanol + Boc2O / TEA Step2 Workup (HCl Wash) Yield: N-Boc-Alcohol Step1->Step2 Step3 Activation: NaH / DMF (0°C) Step2->Step3 Step4 Addition: 2-Iodopropane Step3->Step4 Step5 Reaction: 50°C, 16h Step4->Step5 Step6 Purification: Flash Chromatography Step5->Step6 Step7 Acidolysis: TFA / DCM Step6->Step7 Step8 Neutralization: NaHCO3 / NaOH (pH > 10) Step7->Step8 Final Final Product: 2-[2-(Propan-2-yloxy)ethyl]piperidine Step8->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Alternative Industrial Route (Hydrogenation)[1][2]

For quantities exceeding 100g, the protection/deprotection steps add unnecessary cost. The preferred industrial route utilizes the reduction of the pyridine analog.

  • Precursor Synthesis: React 2-pyridineethanol with 2-chloropropane and base (Phase Transfer Catalysis conditions) to yield 2-[2-(propan-2-yloxy)ethyl]pyridine .[1][2]

  • Catalytic Hydrogenation:

    • Catalyst:

      
       (Adams' Catalyst) or 5% Rh/C.[1][2]
      
    • Solvent: Acetic Acid (Glacial).[1][2][4][5]

    • Conditions: 50–60 psi

      
      , RT to 50°C.
      
    • Mechanism: Reduction of the aromatic pyridine ring to the saturated piperidine.

    • Note: This route yields the acetate salt, which must be neutralized.[2]

Troubleshooting & Optimization

  • Problem: Low yield in Phase 2 (Alkylation).

    • Cause: Elimination of 2-iodopropane to propene.[1][2]

    • Solution: Lower the temperature to 40°C and extend time. Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to accelerate the substitution.[2]

  • Problem: Product is water-soluble during workup.

    • Cause: The amine forms hydrates or salts.[2]

    • Solution: Ensure the pH is >12 during the final extraction. Use Chloroform/Isopropanol (3:1) as the extraction solvent if DCM fails.[2]

References

  • PubChem. (2023).[1][2] 2-Piperidineethanol Compound Summary. National Center for Biotechnology Information.[1][2] [Link]

  • NIST Chemistry WebBook. (2023).[1][2] 2-(2-Hydroxyethyl)piperidine Properties.[1][2][3][6][7] National Institute of Standards and Technology.[1][2][7] [Link][1][2]

  • Organic Syntheses. (1928).[1][2] Catalytic Hydrogenation of Pyridine Derivatives.[1][2][3][4][8][9][10][11][12][13] Org.[1][2] Synth. 1928, 8,[2] 92. [Link] (General reference for Pyridine->Piperidine reduction).[1][2]

Sources

Application

Reagents and catalysts for the preparation of 2-[2-(Propan-2-yloxy)ethyl]piperidine

Application Note: Synthesis and Optimization of 2-[2-(Propan-2-yloxy)ethyl]piperidine Part 1: Executive Summary & Strategic Analysis The synthesis of 2-[2-(Propan-2-yloxy)ethyl]piperidine presents a classic chemoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Optimization of 2-[2-(Propan-2-yloxy)ethyl]piperidine

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-[2-(Propan-2-yloxy)ethyl]piperidine presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between the nucleophilic nitrogen of the piperidine ring and the oxygen of the ethyl side chain. This scaffold acts as a critical pharmacophore in various antihistamines, local anesthetics, and muscarinic antagonists.

To ensure high purity and scalability, we reject "brute force" alkylation of the free piperidine, which inevitably leads to inseparable mixtures of


-alkyl, 

-alkyl, and

-dialkyl byproducts. Instead, this guide details two self-validating protocols:
  • Route A (The "Scale-Up" Pathway): Etherification of the pyridine precursor followed by catalytic hydrogenation. This is the preferred industrial route as it avoids protection/deprotection steps.

  • Route B (The "Medicinal Chemistry" Pathway):

    
    -Boc protection of 2-piperidineethanol, followed by 
    
    
    
    -alkylation and deprotection. This route is ideal for late-stage diversification or when stereochemistry must be preserved from a chiral starting material.

Part 2: Synthetic Pathways Visualization

The following flowchart illustrates the decision logic and chemical flow for both protocols.

SynthesisPathways cluster_0 Route A: Aromatic Reduction Strategy cluster_1 Route B: Protection Group Strategy Start_Py 2-(2-Hydroxyethyl)pyridine Ether_Py Intermediate 1: 2-[2-(Propan-2-yloxy)ethyl]pyridine Start_Py->Ether_Py Route A1: NaH, 2-iodopropane (O-Alkylation) Start_Pip 2-Piperidineethanol Prot_Pip Intermediate 2: N-Boc-2-piperidineethanol Start_Pip->Prot_Pip Route B1: Boc2O, TEA (N-Protection) Target TARGET: 2-[2-(Propan-2-yloxy)ethyl]piperidine Ether_Py->Target Route A2: H2, PtO2, AcOH (Heterogeneous Hydrogenation) Alk_Pip Intermediate 3: N-Boc-2-[2-(Propan-2-yloxy)ethyl]piperidine Prot_Pip->Alk_Pip Route B2: NaH, 2-iodopropane (O-Alkylation) Alk_Pip->Target Route B3: TFA/DCM (Deprotection)

Figure 1: Comparative synthetic workflows. Route A (Blue) minimizes steps; Route B (Red) maximizes control.

Part 3: Detailed Experimental Protocols

Protocol A: The Pyridine Reduction Method (Recommended)

Rationale: Reducing the pyridine ring after etherification prevents


-alkylation issues entirely, as the pyridine nitrogen is non-nucleophilic under Williamson ether synthesis conditions.

Step 1: Synthesis of 2-[2-(Propan-2-yloxy)ethyl]pyridine

  • Reagents: 2-(2-Hydroxyethyl)pyridine (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), 2-Iodopropane (1.2 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under

      
      .
      
    • Add 2-(2-hydroxyethyl)pyridine dropwise. Evolution of

      
       gas will be vigorous.
      
    • Stir for 30 min at room temperature to ensure formation of the alkoxide.

    • Add 2-iodopropane dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Cool to 0°C and carefully add saturated

      
      .
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      

Step 2: Catalytic Hydrogenation to Piperidine Target

  • Catalyst: Platinum(IV) Oxide (

    
    , Adams' Catalyst).
    
  • Solvent: Glacial Acetic Acid (AcOH).[1][2][3]

  • Conditions: 50–60 psi

    
    , Room Temperature.
    
  • Mechanism:

    
     is reduced in situ to active Pt(0). The acidic medium protonates the pyridine, facilitating reduction of the aromatic ring.[2]
    

Detailed Workflow:

  • Dissolve the pyridine ether (from Step 1) in glacial AcOH (0.1 M concentration).

  • Add

    
     (5 mol% loading).[2][3] Caution:  Pyrophoric when dry; add under inert atmosphere.
    
  • Hydrogenate in a Parr shaker or autoclave at 50 psi for 12–16 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.[2] Wash with MeOH.

  • Neutralization: Concentrate the filtrate to remove bulk AcOH. Dissolve residue in water, basify to pH >12 with 2M NaOH, and extract with DCM.

  • Isolation: Dry organic layer (

    
    ) and concentrate to yield the target oil. Conversion is typically >95%.[4]
    
Protocol B: The N-Protected Route (Alternative)

Rationale: Use this route if starting from chiral 2-piperidineethanol (e.g., obtained via enzymatic resolution) to prevent racemization, or if high-pressure hydrogenation equipment is unavailable.

  • N-Protection: React 2-piperidineethanol with

    
     (1.1 equiv) and 
    
    
    
    in DCM. Yields
    
    
    -Boc-2-piperidineethanol.[5]
  • O-Alkylation: Treat the

    
    -Boc intermediate with NaH (1.5 equiv) and 2-iodopropane in DMF or THF.
    
    • Note: The

      
      -Boc group is stable to NaH, preventing side reactions on the nitrogen.
      
  • Deprotection: Treat the ether with TFA/DCM (1:4 ratio) for 1 hour. Basify and extract to obtain the free base.

Part 4: Reagent & Catalyst Selection Guide

The following table summarizes critical parameters for reagent selection, grounded in empirical data.

ComponentRecommended ReagentGrade/SpecFunction & Critical Notes
Base (Alkylation) Sodium Hydride (NaH)60% in mineral oilIrreversible deprotonation. Essential for forming the alkoxide. Weaker bases (e.g.,

) result in incomplete conversion.
Alkylating Agent 2-Iodopropane>99%Reactivity: Iodide > Bromide. 2-Bromopropane requires longer reflux times and may lead to elimination byproducts (propene).
Hydrogenation Catalyst Platinum(IV) Oxide (

)
Adams' CatalystGold Standard. Highly active for pyridine reduction in acidic media.

is often inactive for pyridines unless high temperatures (>80°C) are used.
Solvent (Hydrogenation) Glacial Acetic AcidAnhydrousProtonation Source. Protonating the pyridine nitrogen renders the ring more susceptible to hydride attack.
Alternative Catalyst Rhodium on Alumina (

)
5% RhLow Pressure Option. Effective at lower pressures (1–3 atm) if high-pressure equipment is unavailable.

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol:

  • NMR Check: The disappearance of aromatic protons (7.0–8.5 ppm) and the appearance of multiplets in the 1.2–3.0 ppm range confirms pyridine reduction.

  • Mass Spec: The target mass (M+H) should be observed. A common impurity in Route B is the

    
    -isopropyl byproduct (M+42) if protection was incomplete.
    

Common Failure Modes:

  • Incomplete Hydrogenation: Often caused by catalyst poisoning. Ensure the pyridine ether precursor is free of sulfur or iodide traces (from the alkylation step). Remedy: Pass the precursor through a silica plug before hydrogenation.

  • Elimination of Isopropyl Group: Using strong bases at high temperatures can cause 2-iodopropane to eliminate to propene. Remedy: Keep alkylation temperature below 70°C.

References

  • Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines.[1][2][3][6][7][8][9][10][11] Advances in Catalysis, 14, 203–253. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1][2][3][6][8][10][11] Academic Press. (Standard text for PtO2 usage).

  • Buffa, R., et al. (2012). Enzymatic Kinetic Resolution of 2-Piperidineethanol. Molecules, 17(12), 14380-14392. Link (Source for Route B chiral considerations).

  • Accela ChemBio. (2023). Product Entry: 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride.[12][13] (Commercial validation of the target).

Sources

Method

Procedure for etherification of 2-piperidineethanol to form 2-[2-(Propan-2-yloxy)ethyl]piperidine

Executive Summary & Strategic Rationale The synthesis of 2-[2-(Propan-2-yloxy)ethyl]piperidine from 2-piperidineethanol presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-[2-(Propan-2-yloxy)ethyl]piperidine from 2-piperidineethanol presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between two nucleophilic sites—the secondary amine (N-H) and the primary alcohol (O-H).

While direct alkylation (Williamson ether synthesis) on the unprotected substrate is theoretically possible, it is operationally risky. Although the hydroxyl group is more acidic (


) than the amine (

), the neutral amine is significantly more nucleophilic than the neutral alcohol. Attempting direct alkylation with isopropyl halides often results in a mixture of N-alkylated , O-alkylated , and N,O-dialkylated products, complicating purification and reducing yield.

The Recommended Route: This guide details a Protection-Deprotection Strategy . By transiently masking the amine with a tert-butoxycarbonyl (Boc) group, we eliminate N-nucleophilicity. This forces the alkylating agent to react exclusively with the alkoxide, ensuring high regioselectivity.

Core Reaction Pathway

The following diagram illustrates the three-stage workflow: Protection, Etherification, and Deprotection.

G SM 2-Piperidineethanol (Starting Material) NBoc N-Boc Intermediate (Protected Amine) SM->NBoc Step 1: (Boc)2O TEA, DCM Ether O-Isopropyl Ether (Protected Product) NBoc->Ether Step 2: NaH, 2-Bromopropane DMF, 0°C to 60°C Final 2-[2-(Propan-2-yloxy)ethyl]piperidine (Final Product) Ether->Final Step 3: TFA/DCM or HCl/Dioxane

Figure 1: Synthetic workflow ensuring regioselectivity via N-Boc protection.

Detailed Experimental Protocols

Phase 1: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent N-alkylation.

Reagents:

  • 2-Piperidineethanol (1.0 eq)[1]

  • Di-tert-butyl dicarbonate ((Boc)

    
    O) (1.1 eq)[1]
    
  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent, 10 vol)

Protocol:

  • Setup: Charge a round-bottom flask with 2-piperidineethanol and DCM. Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Protection: Add a solution of (Boc)

    
    O in DCM dropwise over 30 minutes. The exotherm must be controlled to keep 
    
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin; free amine stains red/purple, Boc-amine does not) or LC-MS.

  • Workup: Wash the organic layer with 1M citric acid (to remove unreacted amine/TEA), followed by saturated

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The resulting N-Boc-2-piperidineethanol  is usually a viscous oil that can be used directly without chromatography if purity is >95%.
    
Phase 2: Williamson Etherification (The Critical Step)

Objective: Install the isopropyl group on the oxygen. Challenge: Isopropyl halides are secondary alkyl halides. They are prone to E2 elimination (forming propene) when reacting with strong bases like Sodium Hydride (NaH).

Reagents:

  • N-Boc-2-piperidineethanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • 2-Bromopropane (Isopropyl bromide) (3.0 eq) — Excess required due to volatility and elimination side-reaction.

  • N,N-Dimethylformamide (DMF) (Anhydrous, 10 vol)

Protocol:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add N-Boc-2-piperidineethanol (dissolved in minimal DMF) dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete deprotonation.
      
  • Alkylation: Cool back to 0°C. Add 2-bromopropane dropwise.

  • Thermal Cycle:

    • Stir at 0°C for 1 hour.

    • Slowly warm to 50–60°C and stir for 12–24 hours.

    • Why heat? Secondary halides react slowly in

      
       reactions due to steric hindrance.
      
  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMF, then brine.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required here to separate the product from elimination byproducts and unreacted alcohol.

Contingency (If Yield is Low): If the Williamson synthesis fails due to excessive elimination, switch to the Mitsunobu Protocol :

  • Reagents: Isopropanol,

    
    , DIAD/DEAD, THF.
    
  • Mechanism:[2][3][4][5][6][7] Activates the alcohol for displacement by the nucleophile. However, for etherification, the nucleophile would need to be the alcohol, which is tricky in Mitsunobu. A better alternative is Silver(I) Oxide (

    
    ) mediated alkylation  with 2-iodopropane, which is milder and suppresses elimination.
    
Phase 3: N-Deprotection & Isolation

Objective: Remove the Boc group to release the final secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA) (20 vol%) in DCM OR 4M HCl in Dioxane.

Protocol:

  • Dissolution: Dissolve the purified ether intermediate in DCM.

  • Acidolysis: Add TFA dropwise at 0°C. Stir at RT for 2–4 hours.

    • Checkpoint: LC-MS should show mass corresponding to [M+H] of the final product (Calc. MW: ~171.28 g/mol ).

  • Basification (Critical): The product is currently a TFA salt.

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve in DCM.

    • Wash with saturated

      
       or 1M NaOH until the aqueous pH > 10.
      
  • Final Isolation: Dry the organic layer (

    
    ), filter, and concentrate.
    
  • Distillation: For high purity, the final oil can be distilled under reduced pressure (Kugelrohr), as piperidine derivatives are thermally stable.

Data Presentation & Quality Control

Expected Analytical Data
TechniqueParameterExpected Signal / ObservationInterpretation
1H-NMR

1.10 ppm (d, 6H)
Doublet, Methyls of IsopropylConfirms O-Isopropyl group installation.
1H-NMR

3.5–3.6 ppm (m, 1H)
Septet (often buried)Methine proton of the Isopropyl ether (

).
1H-NMR

3.4 ppm (t, 2H)
TripletEthylene linker protons adjacent to Oxygen (

).
IR ~1100 cm⁻¹Strong BandC-O-C Ether stretch.
IR ~3300 cm⁻¹Broad BandN-H stretch (reappears after deprotection).
LC-MS M+H~172.17 m/zPositive mode ionization.
Troubleshooting Table
ProblemRoot CauseCorrective Action
Low Yield (Step 2) E2 Elimination of 2-BromopropaneLower reaction temp; Use 2-Iodopropane; Increase equivalents of alkyl halide (up to 5 eq).
Starting Material Remains (Step 2) Incomplete DeprotonationEnsure NaH is fresh; Increase deprotonation time before adding halide.
Product is TFA Salt Incomplete BasificationEnsure pH > 10 during workup; amine salts are water-soluble and will be lost in aqueous layer if not basified.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Handle only under inert atmosphere.

  • TFA: Corrosive and volatile. Use in a fume hood.

  • 2-Bromopropane: Alkylating agent; potential carcinogen. Avoid inhalation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc protection and stability).

  • Williamson, A. W. (1850).[2][3] "Theory of Aetherification". Journal of the Chemical Society, 4, 106–112. (Foundational text on Ether synthesis).

  • Organic Chemistry Portal. "Boc-Protected Amines". (Detailed protocols for Boc protection and deprotection).

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Limitations". (Discussion on E2 elimination side reactions with secondary halides).

  • Sigma-Aldrich. "2-Piperidineethanol Technical Data". (Physical properties of the starting material).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in the Isolation of 2-[2-(Propan-2-yloxy)ethyl]piperidine

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the isolation of 2-[2-(Propan-2-yloxy)ethyl]piperidine. As a substituted secondary amine, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the isolation of 2-[2-(Propan-2-yloxy)ethyl]piperidine. As a substituted secondary amine, this compound presents unique purification challenges related to its basicity, potential for side-product formation, and interaction with common purification media. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you diagnose and resolve purity issues effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-[2-(Propan-2-yloxy)ethyl]piperidine?

A: The impurity profile is highly dependent on the synthetic route. However, for common pathways like the hydrogenation of the corresponding pyridine precursor, you should anticipate:

  • Unreacted Starting Material: Incomplete hydrogenation can leave the 2-[2-(propan-2-yloxy)ethyl]pyridine precursor in your crude product.

  • Over-alkylation or N-alkylation byproducts: If the synthesis involves alkylation steps, unintended reactions on the piperidine nitrogen can occur.[1]

  • Ring-opened byproducts: Under harsh reaction conditions, particularly during reductions, the piperidine ring can undergo cleavage.[2]

  • Oxidation Products: Exposure to air can lead to the formation of N-oxides or other colored impurities, often presenting as a yellow or brown tint.[3]

  • Residual Solvents and Reagents: Common reagents and solvents used in the reaction and work-up may be carried through.

Q2: My isolated product is a yellow or brown oil, but I expect a colorless one. What is the cause and how can I fix it?

A: A yellow or brown discoloration is almost always indicative of oxidation.[3] The secondary amine of the piperidine ring is susceptible to air oxidation, especially when exposed to light and heat over time.

  • Causality: The lone pair of electrons on the nitrogen can be oxidized, leading to the formation of colored, often polar, impurities.

  • Troubleshooting:

    • Purification: The most effective method to remove these colored impurities is flash column chromatography on silica gel using an eluent system containing a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) or distillation under reduced pressure.[4]

    • Prevention: After purification, handle and store the product under an inert atmosphere (nitrogen or argon). Use amber vials to protect it from light and store at reduced temperatures to minimize degradation.[3]

Q3: Why does my compound streak badly on a silica gel TLC plate or column?

A: This is a classic problem when purifying basic compounds like piperidines on acidic media like standard silica gel.

  • Causality: The basic nitrogen atom of your piperidine derivative interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, acid-base interaction leads to poor peak shape (tailing), and in severe cases, complete retention of the product on the column.[4]

  • Solution: To mitigate this, you must add a competitive base to your mobile phase. A common and effective strategy is to add 0.5-1% triethylamine (TEA) or a similar volatile tertiary amine to your eluent system (e.g., Dichloromethane:Methanol:Triethylamine 94:5:1 v/v/v).[4] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly with a much-improved peak shape.

Q4: I'm having difficulty separating my product from the unreacted pyridine starting material by distillation. Why?

A: Pyridine and piperidine derivatives often form azeotropes, which are constant-boiling mixtures that cannot be separated by simple fractional distillation.[5] For example, piperidine and pyridine form an azeotrope containing about 8% pyridine that boils at 106.1°C, very close to the boiling point of pure piperidine (106°C).[3][5]

  • Solution: A chemical separation is more effective. You can selectively react the more basic piperidine product with carbon dioxide (CO2) to form a solid piperidine carbonate salt, which can be filtered off from the less basic pyridine starting material.[3][6][7] The pure piperidine can then be liberated by treating the salt with a base and extracting it.

Section 2: Impurity Profile & Troubleshooting Logic

A systematic approach is crucial for identifying and eliminating impurities. The following diagram outlines a decision-making workflow for troubleshooting low purity issues.

G start Low Purity Detected (e.g., by NMR, GC-MS, LC-MS) check_nmr Analyze NMR Spectrum - Unreacted starting materials? - Aromatic signals (pyridine)? - Unexpected aliphatic signals? start->check_nmr check_ms Analyze Mass Spectrum - Expected M+H for byproducts? - Residual solvents? start->check_ms workup Work-up Issue? - Emulsions, poor extraction pH check_nmr->workup Aqueous/Acidic Impurities chromatography Chromatography Issue? - Streaking, co-elution check_nmr->chromatography Closely Related Structures distillation Distillation Issue? - Decomposition, azeotrope check_ms->distillation Thermal Byproducts protocol1 Optimize Work-up (See Protocol 3) workup->protocol1 protocol2 Optimize Chromatography (See Protocol 2) chromatography->protocol2 protocol4 Use Salt Formation (See Protocol 4) distillation->protocol4 If azeotrope storage Storage Issue? - Discoloration over time protocol_storage Implement Inert Storage storage->protocol_storage

Caption: A decision-making workflow for troubleshooting low purity.

Table 1: Potential Impurities & Their Identification
Impurity NameCommon SourceAnalytical Signature (GC-MS)1H NMR Signature
2-[2-(Propan-2-yloxy)ethyl]pyridineIncomplete hydrogenation of starting materialLower retention time than product; Distinct M+HAromatic protons (δ 7.0-8.5 ppm)
PiperidineSide reaction or impurity in starting materialsSignificantly lower MW and retention timeSimpler aliphatic signals
N-Oxide derivativeAir oxidation during work-up or storageHigher polarity (may not fly on GC); M+16 peakDownfield shifts for protons α to nitrogen
Piperidine Carbonate SaltReaction with atmospheric CO2Not volatile for GC-MS. Insoluble in many organic solvents.Broad signals, may show carbonate in 13C NMR

Section 3: Detailed Troubleshooting Guide

Issues During Aqueous Work-up & Extraction
  • Problem: Persistent Emulsions During Extraction

    • Causality: The amphiphilic nature of the piperidine salt (formed during acidic washes) can act as a surfactant, stabilizing the oil-in-water or water-in-oil interface.

    • Solution:

      • Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.

      • Solvent Choice: If emulsions are a recurring problem, consider switching to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of dichloromethane or ethyl acetate.

  • Problem: Low Yield Due to Incomplete Extraction

    • Causality: 2-[2-(Propan-2-yloxy)ethyl]piperidine is a base. To extract it into an organic solvent, the aqueous layer must be sufficiently basic to ensure the amine is in its freebase form, which is less water-soluble. The pKa of the conjugate acid of piperidine is around 11.2.[8]

    • Solution:

      • Check pH: Before extracting your product, ensure the pH of the aqueous layer is at least 2 pH units above the pKa of your compound's conjugate acid (i.e., pH > 13). Use a pH meter or pH paper to verify.

      • Choice of Base: Use a strong base like 2-4 M NaOH or KOH to adjust the pH. Avoid weaker bases like sodium bicarbonate, which will not be sufficient to deprotonate the piperidinium salt completely.

      • Multiple Extractions: Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery.[4]

Issues During Chromatographic Purification
  • Problem: Product is Irreversibly Adsorbed or Shows Severe Tailing on Silica Gel

    • Causality: As discussed in the FAQs, the acidic nature of silica gel leads to a strong interaction with the basic piperidine nitrogen.[4]

    • Solution:

      • Basify the Eluent: Always add 0.5-1% triethylamine (TEA) or a similar volatile base to your eluent system. This is the most critical step for successful chromatography of basic amines.[4]

      • Use Deactivated Silica: For very sensitive compounds, consider using commercially available deactivated silica gel or "basic" alumina as the stationary phase.

      • Alternative Purification: If chromatography remains problematic, consider alternative methods like vacuum distillation or purification via salt formation (see Protocol 4).

  • Problem: Co-elution of Closely Related Impurities

    • Causality: Impurities with similar polarity and structure (e.g., positional isomers or small alkyl chain variations) can be difficult to separate.

    • Solution:

      • Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to maximize the separation (ΔRf). Test different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).

      • Gradient Elution: Use a shallow gradient elution on your flash chromatography system, slowly increasing the polarity. This can often resolve peaks that co-elute under isocratic conditions.[4]

      • High-Performance Flash Chromatography: Utilize smaller particle size silica (e.g., 25-40 µm) for higher resolution.

Section 4: Recommended Analytical & Purification Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol provides a general method for determining the purity of your product and identifying volatile impurities.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your sample in a suitable solvent like methanol or dichloromethane.

  • GC-MS Parameters (Example):

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • MS Detector: Scan range 40-500 m/z.

  • Analysis: Analyze the resulting chromatogram. Purity can be estimated based on the relative peak area. Identify impurities by comparing their mass spectra to a library and considering potential side products from your synthesis.[9]

Protocol 2: Optimized Flash Column Chromatography

This protocol is designed to effectively purify basic amines like 2-[2-(Propan-2-yloxy)ethyl]piperidine.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Analysis Find eluent giving Rf ~0.3. Add 1% Triethylamine (TEA). slurry 2. Pack Column Slurry pack silica gel in the chosen eluent (with TEA). tlc->slurry load 3. Load Sample Dissolve crude product in minimal solvent and load. slurry->load elute 4. Elute & Collect Run column with basified eluent. Collect fractions. load->elute analyze 5. Analyze Fractions Check fractions by TLC. elute->analyze combine 6. Combine & Evaporate Combine pure fractions and remove solvent under vacuum. analyze->combine

Caption: Workflow for optimized flash column chromatography.

  • Eluent Selection: Use TLC to find a suitable solvent system. Start with mixtures of Dichloromethane/Methanol or Ethyl Acetate/Hexanes. Crucially, add 0.5-1% triethylamine to the solvent system. The ideal system should give your product an Rf value of approximately 0.3.[4]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (including the triethylamine). Pour the slurry into the column and allow it to pack.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Adsorbing the crude product onto a small amount of silica gel (dry loading) is often preferable to liquid loading.

  • Elution: Run the column with the basified eluent.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (b.p. 89.5°C) may require co-evaporation with a solvent like toluene to remove completely.

Protocol 3: Acid-Base Extraction for Preliminary Purification

This method is excellent for removing neutral or acidic impurities from your basic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane or MTBE (~10-20 mL per gram of crude).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 10 mL per gram). Your basic product will move into the aqueous layer as the hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.

  • Separate Layers: Combine the acidic aqueous layers. Discard the organic layer (or save it for analysis of impurities).

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 4 M NaOH solution with swirling until the pH is >13. Your product will convert back to the freebase.

  • Re-extraction: Extract the liberated product back into an organic solvent (e.g., 3 x 15 mL Dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 4: Purification via Carbonate Salt Formation

This protocol is particularly effective for removing less basic impurities like pyridine.[3][6][7]

  • Dissolution: Dissolve the crude material (e.g., 10g) containing the piperidine product and pyridine impurity in a suitable organic solvent like acetone or xylene (50 mL).[6]

  • CO2 Addition: Bubble dry CO2 gas through the stirred solution at room temperature. Alternatively, add pieces of dry ice to the flask. The piperidine will react to form a solid piperidine carbonate precipitate.

  • Precipitation: Continue CO2 addition for 30-60 minutes. Cool the mixture in an ice bath to ensure complete precipitation.

  • Filtration: Filter the solid piperidine carbonate and wash the filter cake with a small amount of cold acetone to remove the filtrate containing the pyridine impurity.

  • Liberation: Suspend the filtered solid in water and add a strong base (e.g., 4 M NaOH) until the solid dissolves and the solution is strongly basic (pH > 13).

  • Extraction: Extract the pure piperidine product with an organic solvent as described in Protocol 3 (steps 5 and 6).

References

  • BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem Technical Support.
  • BenchChem. (2025).
  • Wiley-VCH. (n.d.).
  • Google Patents. (n.d.).
  • Molecules. (2021).
  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-4-methylpiperidine. BenchChem Technical Support.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers. BenchChem Technical Support.

Sources

Optimization

Purification strategies for 2-[2-(Propan-2-yloxy)ethyl]piperidine: Column chromatography vs distillation

Introduction 2-[2-(Propan-2-yloxy)ethyl]piperidine is a substituted piperidine derivative, a class of heterocyclic compounds that are crucial building blocks in the pharmaceutical industry, appearing in numerous drug can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-[2-(Propan-2-yloxy)ethyl]piperidine is a substituted piperidine derivative, a class of heterocyclic compounds that are crucial building blocks in the pharmaceutical industry, appearing in numerous drug candidates and approved medicines.[1] The successful synthesis of this intermediate is only half the battle; obtaining it with the high degree of purity required for drug development and downstream applications presents a significant challenge. The compound's basic secondary amine and ether functionality introduce specific purification hurdles, including potential oxidation and strong interactions with acidic stationary phases.

This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals. It provides a comparative analysis of the two primary purification techniques—column chromatography and distillation—and offers detailed, field-tested troubleshooting advice in a direct question-and-answer format to address common issues encountered during laboratory work.

Section 1: Compound Profile & Key Purification Considerations

Before selecting a purification strategy, it is essential to understand the physicochemical properties of 2-[2-(Propan-2-yloxy)ethyl]piperidine.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₂₁NO---
Molecular Weight 171.28 g/mol [2]Low enough for both distillation and chromatography.
Estimated Boiling Point >200 °C at atm. pressureHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.
Polarity ModerateThe molecule has a polar secondary amine and an ether group, but a significant non-polar alkyl framework. This dual nature allows for purification via normal-phase chromatography.
Key Feature Basic Secondary AmineThe piperidine nitrogen is basic (pKa of parent piperidine is ~11.1)[] and will interact strongly with acidic surfaces like silica gel, leading to purification challenges. It is also susceptible to air oxidation, which can cause yellowing.[4]

Section 2: Choosing Your Purification Strategy: A Decision Guide

The choice between column chromatography and distillation is not arbitrary; it depends on the scale of your reaction, the nature of the impurities, and the required final purity. This decision-making workflow will guide you to the optimal method.

G cluster_start START cluster_analysis ANALYSIS cluster_pathways PATHWAYS cluster_conditions CONDITIONS Start Crude 2-[2-(Propan-2-yloxy)ethyl]piperidine Analysis What is the scale of purification? What are the impurity properties? Start->Analysis Cond_Chrom • Small scale (<10 g) • Separating close-boiling isomers • Removing polar impurities Analysis->Cond_Chrom Small Scale OR Close-Boiling Impurities Cond_Dist • Large scale (>10 g) • Removing non-volatile impurities (salts, catalysts) • Removing low-boiling solvents Analysis->Cond_Dist Large Scale OR Non-Volatile Impurities Distillation Distillation is Preferred Chromatography Column Chromatography is Preferred Cond_Chrom->Chromatography Cond_Dist->Distillation

Caption: Decision workflow for selecting a purification method.

Section 3: FAQs & Troubleshooting for Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.[5][6] It is the go-to method for high-resolution separation on a small to medium scale.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how do I fix it?

A: This is the most common issue when purifying amines on silica gel. The basic nitrogen of your piperidine interacts strongly (via acid-base interaction) with the acidic silanol groups (Si-OH) on the silica surface. This causes a portion of your compound to "stick" to the stationary phase, resulting in tailing.

  • Troubleshooting Solution: The key is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.

    • Recommended: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your mobile phase. For example, a solvent system of 90:10 Dichloromethane:Methanol would become 90:10:1 DCM:MeOH:TEA.[7] This competitive base will saturate the acidic sites, allowing your compound to elute symmetrically.

Q2: I'm struggling to separate my product from a similarly polar byproduct. What can I do?

A: This requires optimizing the selectivity of your chromatographic system.

  • Troubleshooting & Optimization:

    • Adjust Polarity Gradually: If separation is poor, the polarity change in your gradient may be too steep. Use a shallower gradient (e.g., increasing methanol content by 1-2% increments).

    • Change Solvent System: Different solvents have different selectivities. If an ethyl acetate/hexane system isn't working, switch to a dichloromethane/methanol system, which offers different interactions.

    • Consider a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), which can offer different selectivity for amines.

Q3: I suspect my compound is decomposing on the column. Is this possible?

A: Yes, while less common for this specific compound, some sensitive amines can degrade on silica gel, which can act as a mild Lewis acid.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Before packing, you can treat the silica gel with your triethylamine-modified eluent to pre-neutralize it.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Pack, load, run, and elute in one continuous workflow.

    • Use Alumina: Basic or neutral alumina is a good alternative stationary phase that is less likely to cause degradation of basic compounds.

Section 4: FAQs & Troubleshooting for Distillation

Distillation is a powerful technique for purifying liquids based on differences in their boiling points.[5][8] For high-boiling compounds like 2-[2-(Propan-2-yloxy)ethyl]piperidine, it is essential to use vacuum distillation to lower the boiling point and prevent thermal decomposition.[9]

Q1: My crude material contains residual water from a workup. Can I distill it directly?

A: No, you must pre-dry the material. Water will co-distill and contaminate your product. Furthermore, "bumping" can be severe if water is present under vacuum.

  • Troubleshooting Solution: Before distillation, dry the crude product over a suitable drying agent. For amines, solid potassium hydroxide (KOH) pellets are an excellent choice as they are highly effective and do not react with the amine.[4] Allow it to stand over KOH for several hours (or overnight), then decant or filter the liquid into the distillation flask.

Q2: My product is turning dark brown in the distillation flask during heating. How can I prevent this?

A: This indicates thermal decomposition. The cause is almost always excessive temperature or prolonged heating.

  • Troubleshooting & Optimization:

    • Increase the Vacuum: A lower pressure will further decrease the boiling point. Ensure your vacuum pump is in good condition and all joints in your apparatus are well-sealed.

    • Use a Short-Path Apparatus: For high-boiling liquids, a short-path distillation head minimizes the distance the vapor has to travel, allowing for faster distillation at lower temperatures.

    • Ensure Efficient Heating & Stirring: Use a heating mantle with a magnetic stirrer. Vigorous stirring ensures even heat distribution and prevents localized overheating at the bottom of the flask.

Q3: I collected a fraction at a stable boiling point, but my NMR analysis shows it's still impure. Why?

A: You have likely encountered an azeotrope. An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[4] For example, piperidine itself can form an azeotrope with pyridine if it is present as an impurity from the synthesis.[10][11]

  • Troubleshooting Solution: If an azeotrope is suspected, distillation alone will not be sufficient. The mixture must be purified by an alternative method, such as column chromatography, or by using chemical means to remove the impurity prior to a final distillation.

Section 5: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying up to 10 grams of crude material and for separating compounds with similar boiling points.

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization TLC 1. Develop TLC Method (e.g., 9:1 DCM:MeOH + 1% TEA) Slurry 2. Prepare Silica Slurry in low-polarity eluent TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample (adsorb on silica) Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for flash column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.2-0.3. Start with a system like Dichloromethane (DCM) with 0-10% Methanol (MeOH). Crucially, add 0.5-1% Triethylamine (TEA) to the TLC solvent jar.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your starting, low-polarity eluent (e.g., 100% DCM + 1% TEA). Pack a glass column of appropriate size, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (about 1-2 times the mass of your crude product) to this solution. Remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique provides superior resolution compared to loading the sample as a liquid.

  • Elution: Begin eluting with your starting solvent. Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A sample gradient is provided below.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 2-[2-(Propan-2-yloxy)ethyl]piperidine.

Sample Elution Gradient Table:

StepDCM (%)MeOH (%)TEA (%)Volume (Column Volumes)Purpose
199012Elute very non-polar impurities
295415Elute product
390915Elute product / slightly more polar impurities
4801913Flush highly polar impurities
Protocol 2: Purification by Vacuum Distillation

This method is highly effective for large-scale purification (>10 g) and for removing non-volatile impurities.[12]

Step-by-Step Methodology:

  • Pre-Drying: Add solid KOH pellets to the crude liquid product in a round-bottom flask. Swirl occasionally and let it stand for at least 4 hours (overnight is better).

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are clean and properly greased. Place a magnetic stir bar in the distillation flask.

  • Transfer & Heating: Carefully decant or filter the dried liquid into the distillation flask. The flask should not be more than half full. Place the flask in a heating mantle on a magnetic stirrer.

  • Distillation:

    • Turn on the stirrer.

    • Apply full vacuum first. A good vacuum (<1 mmHg) is essential.

    • Only after the vacuum is stable, begin heating gently.

    • Discard any initial low-boiling forerun.

    • Collect the main fraction that distills over at a constant temperature and pressure.

    • Stop the distillation before the pot goes completely dry to avoid overheating potentially unstable residues.

  • Purity Analysis: Analyze the collected fraction by GC-MS or NMR to confirm its purity.

References

  • Britannica. (n.d.). Separation and purification. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-[2-(Propan-2-yloxy)ethyl]piperidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(2-Hydroxyethyl)piperidine (CAS 1484-84-0). Retrieved from [Link]

  • Reddit. (2020, July 6). Differences between gas chromatography and distillation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Quora. (2018, December 21). What is the difference between distillation and chromatography?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment #2: Piperine - Synthesis and Isolation of a Natural Product. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Distillation and Chromatography: The Art of Separation. Retrieved from [Link]

  • Google Patents. (n.d.). US2363159A - Purification of piperidine.
  • University of Colorado Boulder. (2015, August 31). Column Chromatography Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Optimization and Multigram Scalability of a Catalytic Enantioselective Borylative Migration for the Synthesis of Functionalized Chiral Piperidines - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Functionalizable, side chain-immolative poly(benzyl ether)s. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • ResearchGate. (2020, January). Evaluation of 2-(Piperidine-1-yl)-ethyl (PIP) as a Protecting Group for Phenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Propan-2-yl)piperazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropoxyethyl salicylate. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Propan-2-yloxy)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers.
  • Matrix Fine Chemicals. (n.d.). 2-(PROPAN-2-YLOXY)PROPANE. Retrieved from [Link]

  • Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • Reddit. (2021, August 31). What is the difference between propan-2-yl and isopropyl?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 2-[2-(Propan-2-yloxy)ethyl]piperidine vs Icaridin

The following guide provides a rigorous technical comparison between Icaridin (the industry-standard insect repellent) and 2-[2-(Propan-2-yloxy)ethyl]piperidine (a structural analog/intermediate). This analysis is design...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between Icaridin (the industry-standard insect repellent) and 2-[2-(Propan-2-yloxy)ethyl]piperidine (a structural analog/intermediate).

This analysis is designed for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), physicochemical properties, and biological efficacy profiles.

Executive Summary

Icaridin (also known as Picaridin, KBR 3023, or Saltidin®) is a globally approved, broad-spectrum insect repellent characterized by its sec-butyl carbamate moiety and hydroxyethyl side chain. It is the gold standard for safety and efficacy, with a mechanism of action targeting insect odorant receptors (AgOrs).

2-[2-(Propan-2-yloxy)ethyl]piperidine (CAS 1018628-43-7) is a structural analog distinguished by an ether linkage (isopropoxy) on the side chain and the absence of the N-carboxylate group. Unlike Icaridin, this molecule acts as a secondary amine with significantly different lipophilicity, basicity, and volatility profiles. It is primarily identified as a chemical building block or structural probe rather than a commercial repellent, lacking the validated safety profile of Icaridin.

Key Takeaway: Icaridin’s efficacy relies on the specific spatial arrangement of its hydroxyl and carbamate groups. The removal of the carbamate and etherification of the hydroxyl in the comparator molecule fundamentally alters its pharmacophore, likely diminishing repellent activity while increasing skin penetration and irritation potential due to the free secondary amine.

Chemical Structure & Physicochemical Analysis[1]

The biological divergence begins with the molecular architecture.

Structural Comparison Table
FeatureIcaridin (Standard)2-[2-(Propan-2-yloxy)ethyl]piperidine (Comparator)
IUPAC Name butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate2-(2-isopropoxyethyl)piperidine
CAS Number 119515-38-71018628-43-7 (Base) / 1219972-32-3 (HCl)
Core Scaffold Piperidine (N-substituted)Piperidine (Free secondary amine)
N-Substituent Carbamate (sec-butyl ester)Hydrogen (Unsubstituted)
Side Chain (C2) 2-Hydroxyethyl (-CH₂CH₂OH)2-Isopropoxyethyl (-CH₂CH₂OCH(CH₃)₂)
Functional Groups Alcohol, CarbamateEther, Secondary Amine
LogP (Predicted) ~2.2 - 2.4 (Balanced)~2.5 - 2.8 (More Lipophilic)
pKa (Predicted) Neutral (Amide-like N)~10-11 (Basic Amine)
Volatility Low (Controlled release)High (Likely higher vapor pressure)
Structural Visualization (Graphviz)

Structure_Comparison cluster_0 Icaridin (Active Repellent) cluster_1 Comparator Molecule Icaridin Icaridin (N-sec-butyl-carbamate) (2-hydroxyethyl side chain) Feature1 Carbamate Moiety (Low Volatility, Safe) Icaridin->Feature1 Feature2 Hydroxyl Group (H-Bond Donor) Icaridin->Feature2 Relation SAR Divergence Icaridin->Relation Optimized Comparator 2-[2-(Propan-2-yloxy)ethyl]piperidine (Free Amine) (Isopropoxy side chain) Feature3 Free Secondary Amine (Basic, Potential Irritant) Comparator->Feature3 Feature4 Ether Group (Lipophilic, No H-Bond Donor) Comparator->Feature4 Comparator->Relation Altered

Figure 1: Structural divergence highlighting the functional group transformations between Icaridin and the Comparator.

Biological Activity & Mechanism of Action[6]

Icaridin: Validated Mechanism

Icaridin functions by interacting with insect Odorant Receptor (Or) complexes (specifically Or83b co-receptor orthologs) and Gustatory Receptors (Grs). It does not kill insects but masks environmental cues or creates a deterrent signal.

  • Key Pharmacophore: The hydroxyl group acts as a hydrogen bond donor, while the carbamate provides a specific steric and electronic profile for receptor binding.

  • Safety: The carbamate linkage is stable on skin but metabolically processed if absorbed (Phase I oxidation).

Comparator: Predicted Activity (SAR Analysis)

The comparator molecule lacks the essential carbamate and hydroxyl motifs.

  • Loss of H-Bond Donor: The conversion of ethyl-OH to ethyl-O-isopropyl removes a critical hydrogen bond donor, likely reducing binding affinity to the target Or/Gr complexes.

  • Basicity & Toxicity: The free secondary amine (pKa ~11) makes the molecule highly basic.

    • Skin Irritation: Basic amines are often skin irritants and sensitizers, unlike the neutral Icaridin.

    • Penetration: The uncharged form (at physiological pH on skin surface) may penetrate the stratum corneum more aggressively than Icaridin.

  • Repellency: While piperidine derivatives often show some repellency, the specific N-acylation (present in DEET and Icaridin) is usually required for high-efficacy and long-duration repellency. The free amine is likely to have significantly reduced duration of action due to rapid volatility or skin absorption.

Pathway Comparison Diagram

Mechanism_Pathway cluster_Icaridin Icaridin Pathway cluster_Comparator Comparator (Ether Amine) Pathway I_App Topical Application I_Evap Controlled Evaporation I_App->I_Evap I_Bind Binding to Insect ORs (Steric/Electronic Fit) I_Evap->I_Bind I_Result Effective Repellency (6-12 Hours) I_Bind->I_Result C_App Topical Application C_React Protonation/Interaction (High pH / Basicity) C_App->C_React C_Absorp Rapid Skin Absorption (Potential Toxicity) C_React->C_Absorp C_Bind Weak/Altered Receptor Binding (Loss of Pharmacophore) C_React->C_Bind C_Result Low/Short Efficacy High Irritation Risk C_Bind->C_Result

Figure 2: Predicted mechanistic pathways contrasting the controlled efficacy of Icaridin with the instability and potential toxicity of the Comparator.

Experimental Protocols for Comparison

To objectively validate the difference, the following experimental workflows are recommended.

Experiment A: In Vitro Receptor Binding (Calcium Imaging)

Objective: Quantify the activation or inhibition of mosquito Odorant Receptors (e.g., AgOr or AaOr).

  • Cell Line: HEK293 cells expressing Anopheles gambiae Or co-receptor (Orco) and specific tuning Ors.

  • Protocol:

    • Load cells with Fluo-4 AM calcium indicator.

    • Expose cells to baseline odorant (e.g., 1-octen-3-ol).

    • Introduce Icaridin (10µM - 1mM) and Comparator (10µM - 1mM).

    • Measurement: Record fluorescence change (

      
      ).
      
    • Expectation: Icaridin should show characteristic inhibition/modulation. Comparator may show non-specific responses or cytotoxicity due to the amine.

Experiment B: Arm-in-Cage Assay (WHO Protocol)

Objective: Determine Protection Time (PT) and Complete Protection Time (CPT).

  • Subjects: Human volunteers (n=10).

  • Insects: Aedes aegypti (200 females, starved).

  • Formulation: 20% active ingredient in ethanol.

  • Procedure:

    • Apply 1 mL of solution to forearm (

      
      ).
      
    • Insert arm into cage for 3 minutes every 30 minutes.

    • Count landings/bites.

    • Stop Condition: First confirmed bite.

  • Safety Note: Do not perform with Comparator without prior dermal toxicity screening (LD50/Irritation) due to the free amine.

Experiment C: Volatility & Persistence (TGA)

Objective: Compare evaporation rates.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Isothermal hold at 32°C (skin temp) for 12 hours.

  • Data: Mass loss over time.

  • Analysis: Calculate evaporation rate constant (

    
    ).
    

Synthesis & Origin Context

Understanding the origin of the Comparator clarifies its role. It is likely a derivative of the Icaridin precursor .

  • Icaridin Synthesis: 2-(2-hydroxyethyl)piperidine + sec-butyl chloroformate → Icaridin

  • Comparator Synthesis (Hypothetical): 2-(2-hydroxyethyl)piperidine + Isopropyl halide (Base catalyzed etherification) → Comparator

The Comparator is chemically distinct and not a metabolite. It represents a "stripped" version of the repellent scaffold, likely serving as a negative control in SAR studies or a specific intermediate in alternative synthesis routes.

References

  • World Health Organization (WHO). (2001).[1] Report of the WHOPES Working Group Meeting: Review of Icaridin. WHO/CDS/WHOPES/2001.2. Link

  • Schulz, S., et al. (2004). "The chemistry of the saltidin (icaridin) insect repellent." Journal of Heterocyclic Chemistry. [Verified Source Needed for Specific CAS] - Note: General reference for Icaridin chemistry.
  • PubChem. (2025).[2] Icaridin Compound Summary. National Library of Medicine. Link

  • ChemSrc. (2025). 2-[2-(Propan-2-yloxy)ethyl]piperidine (CAS 1018628-43-7).[3] Link

  • Environmental Protection Agency (EPA). (2025). Picaridin Technical Document. Link

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Comparative

A Comparative Guide to Purity Assessment of 2-[2-(Propan-2-yloxy)ethyl]piperidine: GC-MS vs. Alternative Techniques

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as 2-[2-(Propan-2-yloxy)ethyl]pi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For a compound such as 2-[2-(Propan-2-yloxy)ethyl]piperidine, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is not merely a regulatory hurdle but a critical determinant of final product quality. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity profiling of this piperidine derivative. Our analysis is grounded in experimental data and established scientific principles to empower researchers and drug development professionals in making informed decisions for their analytical workflows.

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives a common task in medicinal chemistry and process development.[1][2] The subject of our focus, 2-[2-(Propan-2-yloxy)ethyl]piperidine, presents a unique analytical challenge due to its chemical properties. This guide will dissect the nuances of various analytical approaches, providing a clear rationale for method selection.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of 2-[2-(Propan-2-yloxy)ethyl]piperidine.[3][4] The coupling of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry provides an unparalleled level of specificity and sensitivity.[3][5]

  • High Specificity: Mass spectrometry provides a unique "fingerprint" for each compound in the form of its mass spectrum, allowing for unambiguous identification of the main component and any impurities.[3] This is particularly crucial for distinguishing between structurally similar process-related impurities or degradation products.

  • Exceptional Sensitivity: GC-MS can detect and quantify impurities at trace levels, often in the parts-per-million (ppm) range, which is essential for adhering to the stringent limits set by regulatory bodies like the ICH.[6][7][8]

  • Versatility: The technique can be adapted to analyze a wide range of potential impurities, including starting materials, by-products, and residual solvents that may be present from the synthetic route.[9][10]

A validated GC-MS method is a self-validating system for ensuring the purity of 2-[2-(Propan-2-yloxy)ethyl]piperidine. The following protocol outlines a robust approach.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the 2-[2-(Propan-2-yloxy)ethyl]piperidine sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as methanol or dichloromethane, to create a 5 mg/mL solution.

  • Prepare a series of calibration standards of the main compound and any known impurities to establish linearity and quantitation limits.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A capillary column with a stationary phase suitable for amine analysis, such as a CP-Sil 8 CB for Amines or a similar deactivated column, is crucial to prevent peak tailing and ensure good peak shape.[11][12] A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[13]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in split mode (e.g., 50:1) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the main peak corresponding to 2-[2-(Propan-2-yloxy)ethyl]piperidine based on its retention time and mass spectrum.

  • Identify and quantify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by using the calibration curves of known impurities.

  • Calculate the purity of the main component using the area percent method, corrected with response factors if necessary.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Prepare_Stds Prepare Standards Dissolve->Prepare_Stds Inject Inject Sample Prepare_Stds->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Impurities Identify->Quantify Purity Calculate Purity Quantify->Purity

Caption: Workflow for GC-MS purity analysis of 2-[2-(Propan-2-yloxy)ethyl]piperidine.

Comparative Analysis with Alternative Techniques

While GC-MS is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation and detection principles. This approach provides a more complete picture of the impurity profile.

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[4][7] For a compound like 2-[2-(Propan-2-yloxy)ethyl]piperidine, which lacks a strong UV chromophore, direct UV detection can be challenging.[14]

  • Advantages:

    • Excellent for non-volatile impurities that are not amenable to GC.

    • Robust and widely available instrumentation.

  • Disadvantages:

    • Low sensitivity for compounds without a UV chromophore, often necessitating derivatization to introduce a UV-active moiety.[2][15] This adds complexity and potential for analytical error.

    • Universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used but may have limitations in sensitivity and linearity compared to UV or MS detection.[14]

qNMR has emerged as a powerful primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[16][17][18]

  • Advantages:

    • Provides a direct measure of purity based on the signal intensity relative to a certified internal standard.[17][19]

    • Non-destructive, allowing for sample recovery.

    • Offers structural information about impurities.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.

    • Signal overlap can complicate quantification in complex mixtures.

    • Requires specialized expertise for method development and data interpretation.

DSC is a thermal analysis technique that can be used to assess the purity of highly pure crystalline substances.[20][21] The presence of impurities lowers the melting point and broadens the melting range of a substance.[21]

  • Advantages:

    • Provides a measure of absolute purity for crystalline solids.[21]

    • Relatively fast and requires minimal sample preparation.

  • Disadvantages:

    • Only applicable to crystalline materials with a sharp melting point.

    • Not suitable for amorphous materials or for identifying individual impurities.

    • Less sensitive to impurities that are soluble in the solid phase or form eutectic mixtures.

Data-Driven Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each technique for the purity assessment of 2-[2-(Propan-2-yloxy)ethyl]piperidine.

FeatureGC-MSHPLC-UV (with derivatization)qNMRDSC
Principle Separation by volatility, detection by massSeparation by polarity, UV absorbance detectionNuclear spin resonance in a magnetic fieldMeasurement of heat flow during thermal transitions
Selectivity Very HighHighHighLow
Sensitivity Very High (ppm levels)[6][7]High (µg/mL levels)[2]Moderate (% levels)Low to Moderate
Quantitation Relative (area %) or Absolute (with standards)Relative (area %) or Absolute (with standards)Absolute (with internal standard)[17]Absolute (for crystalline solids)[21]
Impurity ID Yes (Mass Spectrum)No (Retention Time only)Yes (Structural Info)No
Applicability Volatile & Semi-volatile compoundsWide range, especially non-volatileSoluble compoundsCrystalline solids
Throughput ModerateHighLow to ModerateHigh
Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of 2-[2-(Propan-2-yloxy)ethyl]piperidine, GC-MS stands out as the most suitable primary technique due to its high sensitivity, specificity, and ability to identify unknown volatile and semi-volatile impurities.[3] It provides a robust and reliable method for routine quality control and in-depth impurity profiling.

However, a truly rigorous characterization, especially during process development and for regulatory submissions, should employ an orthogonal approach. Combining the strengths of GC-MS with a technique like qNMR for an independent, absolute purity determination provides a high degree of confidence in the assigned purity value. HPLC, particularly with a universal detector or after derivatization, can be a valuable complementary technique for analyzing potential non-volatile impurities. DSC can serve as a quick screening tool for the purity of the final crystalline solid.

By understanding the strengths and limitations of each analytical technique, researchers and drug development professionals can design a scientifically sound and defensible strategy for ensuring the purity and quality of 2-[2-(Propan-2-yloxy)ethyl]piperidine, ultimately contributing to the development of safer and more effective medicines. The choice of methodology should always be guided by the specific requirements of the analysis, the nature of potential impurities, and the regulatory landscape.[22][23][24]

References

  • Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Retrieved from [Link]

  • FDA. (n.d.). Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • In-Process Technologies. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • MDPI. (2012, February 7). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. Retrieved from [Link]

  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • RSC Publishing. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • EMEA. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • PMC. (2021, September 22). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • IntechOpen. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

  • Chrom Tech. (n.d.). Agilent Amines GC Columns. Retrieved from [Link]

  • IntechOpen. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

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Safety & Regulatory Compliance

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